Structural Differentiation from Prototypical CB2 Sulfamoyl Benzamide Ligands
The target compound contains a unique dual substitution pattern: a 4-fluorophenyl group on the amide nitrogen and a furan-2-ylmethyl-methyl sulfamoyl group on the benzamide core. In the foundational CB2 sulfamoyl benzamide series described by Adolor Corporation, the most optimized compounds (e.g., reverse amide 40) featured a morpholinomethyl-phenyl amide moiety and lacked the furan-2-ylmethyl sulfamoyl motif [1]. The presence of the furan-2-ylmethyl group in CAS 941915-00-0 introduces an additional hydrogen-bond acceptor and alters steric bulk at the sulfonamide, which is predicted to modulate CB2 vs. CB1 selectivity and metabolic stability relative to simpler N-methyl or N-ethyl sulfamoyl analogs [2].
| Evidence Dimension | Structural features modulating target selectivity and PK properties |
|---|---|
| Target Compound Data | 4-fluorophenyl amide; furan-2-ylmethyl-methyl sulfamoyl (C₁₉H₁₇FN₂O₄S, MW 388.41, logP ~2.5–3.5 estimated) |
| Comparator Or Baseline | Reverse amide 40 (morpholinomethyl-phenyl amide; simple sulfamoyl); N-methyl sulfamoyl analogs (lower MW, reduced H-bond acceptor count) |
| Quantified Difference | Not quantifiable from available data; inferred from structural comparison (additional H-bond acceptor, altered cLogP, increased MW vs. simpler SBAs) |
| Conditions | Structural comparison based on patent disclosures (US20060079557 A1) and medicinal chemistry SAR principles |
Why This Matters
Researchers procuring CAS 941915-00-0 for CB2 receptor studies obtain a structurally distinct tool compound whose furan-2-ylmethyl group may confer differential off-rate kinetics or CYP450 metabolic stability compared to prototypical SBAs, directly impacting in vivo experimental design.
- [1] Goodman AJ, et al. CB2 selective sulfamoyl benzamides: optimization of the amide functionality. Bioorg Med Chem Lett. 2009;19(2):309-313. doi:10.1016/j.bmcl.2008.11.091. View Source
- [2] Dolle RE, Worm K, Zhou JQ. Sulfamoyl benzamide derivatives and methods of their use. United States Patent Application US20060079557 A1. Adolor Corporation. Published April 13, 2006. View Source
